molecular formula C12H21NO5 B8089882 (R)-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

(R)-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Cat. No.: B8089882
M. Wt: 259.30 g/mol
InChI Key: ZAMPPXRQKCGWGE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a tert-butyl group and a methoxy-oxoethyl group. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of ®-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and methoxyacetic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

®-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

®-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

®-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:

    tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate: This compound lacks the ®-configuration, which may result in different chemical and biological properties.

    tert-butyl 3-(2-hydroxy-2-oxoethyl)morpholine-4-carboxylate: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.

    tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate:

Properties

IUPAC Name

tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-8-9(13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMPPXRQKCGWGE-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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